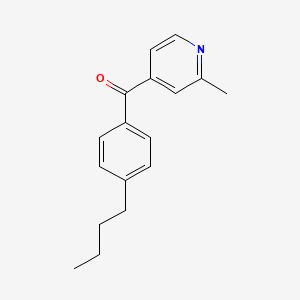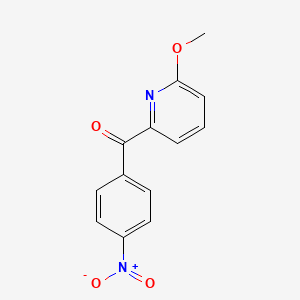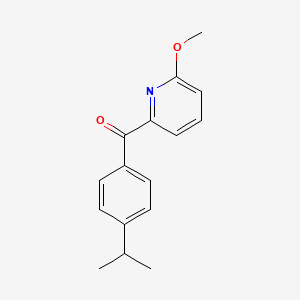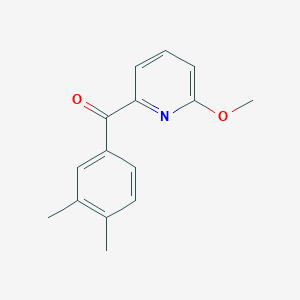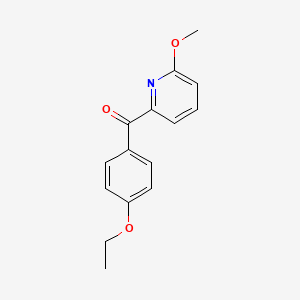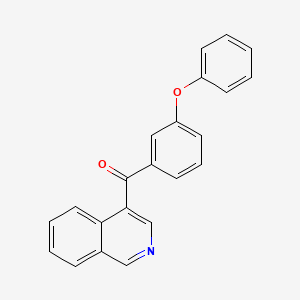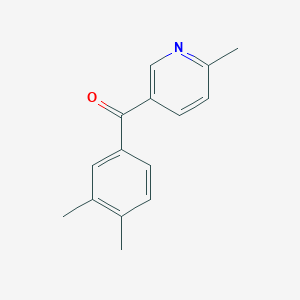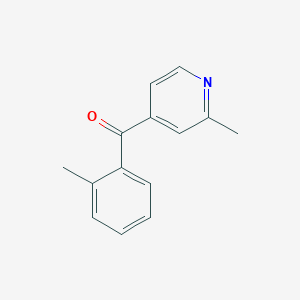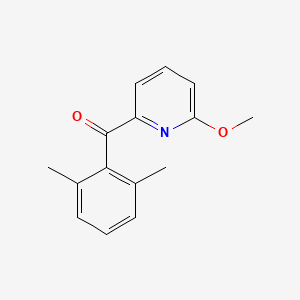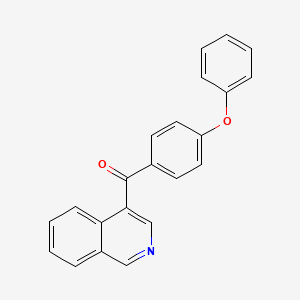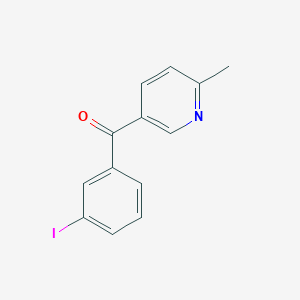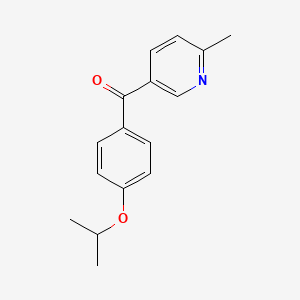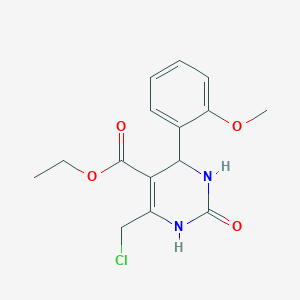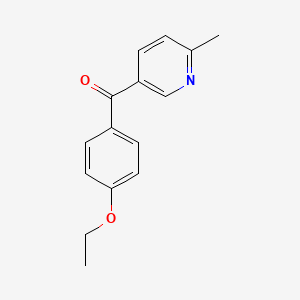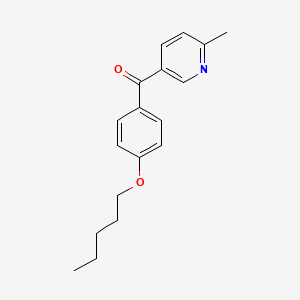
2-Methyl-5-(4-pentyloxybenzoyl)pyridine
Descripción general
Descripción
2-Methyl-5-(4-pentyloxybenzoyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. This compound belongs to the class of pyridine derivatives and has been found to exhibit promising properties that make it a potential candidate for drug development. In
Aplicaciones Científicas De Investigación
Luminescent Properties and Applications
2-Methyl-5-(4-pentyloxybenzoyl)pyridine and its derivatives show promise in the field of luminescence. For instance, rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes exhibit blue-green luminescence. These complexes, due to their unique emission wavelengths, can potentially be used in light-emitting devices and as luminescent probes (Li et al., 2012).
Catalytic Activity
Palladium complexes with pyridine-based ligands have shown efficacy as catalysts in Heck-type coupling reactions, a type of carbon-carbon bond-forming reaction crucial in organic synthesis (Hahn et al., 2005). These findings suggest that 2-Methyl-5-(4-pentyloxybenzoyl)pyridine derivatives could have potential applications in catalysis.
Corrosion Inhibition
Aryl pyrazolo pyridine derivatives, closely related to 2-Methyl-5-(4-pentyloxybenzoyl)pyridine, have been studied for their ability to inhibit corrosion of metals in acidic environments. This application is significant in industries where metal longevity is critical (Sudheer & Quraishi, 2015).
Antibacterial Properties
Some pyridine derivatives, including those similar to 2-Methyl-5-(4-pentyloxybenzoyl)pyridine, have shown promising antibacterial properties. These compounds could potentially be developed into novel antimicrobial agents (Yu-jie, 2011).
Polymer Synthesis
The compound is also relevant in the synthesis of novel polyimides, which are polymers with high thermal stability and mechanical strength. These materials are useful in various industrial applications due to their durability (Wang et al., 2006).
Propiedades
IUPAC Name |
(6-methylpyridin-3-yl)-(4-pentoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-4-5-12-21-17-10-8-15(9-11-17)18(20)16-7-6-14(2)19-13-16/h6-11,13H,3-5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBJTJMOCNHVRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-pentyloxybenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



